molecular formula C3H5Cl2NO2 B13793927 Acetamide,2,2-dichloro-2-methoxy-

Acetamide,2,2-dichloro-2-methoxy-

Cat. No.: B13793927
M. Wt: 157.98 g/mol
InChI Key: MXKBSDZMMXKYJK-UHFFFAOYSA-N
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Description

Acetamide,2,2-dichloro-2-methoxy- is an organic compound with the molecular formula C3H5Cl2NO2 It is a derivative of acetamide, where two chlorine atoms and one methoxy group are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2,2-dichloro-2-methoxy- typically involves the reaction of acetamide with chlorinating agents and methoxylating agents. One common method is the chlorination of acetamide using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms. The methoxy group can be introduced by reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of Acetamide,2,2-dichloro-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.

    Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Hydrolysis: Acidic or basic conditions with water (H2O).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of acetic acid derivatives and methanol.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,2,2-dichloro-: Lacks the methoxy group, resulting in different reactivity and applications.

    Acetamide,2-methoxy-: Lacks the chlorine atoms, leading to distinct chemical properties.

    Acetamide,2-chloro-2-methoxy-:

Uniqueness

Acetamide,2,2-dichloro-2-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C3H5Cl2NO2

Molecular Weight

157.98 g/mol

IUPAC Name

2,2-dichloro-2-methoxyacetamide

InChI

InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7)

InChI Key

MXKBSDZMMXKYJK-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)N)(Cl)Cl

Origin of Product

United States

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